molecular formula C11H12BrNO B1313503 1-Benzyl-3-bromopyrrolidin-2-one CAS No. 77868-84-9

1-Benzyl-3-bromopyrrolidin-2-one

Cat. No.: B1313503
CAS No.: 77868-84-9
M. Wt: 254.12 g/mol
InChI Key: JDALTJHKFDANJI-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromopyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO. It is a derivative of pyrrolidinone, featuring a bromine atom at the third position and a benzyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromopyrrolidin-2-one can be synthesized through several methods. One common approach involves the bromination of 1-benzylpyrrolidin-2-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromopyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-bromopyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-bromopyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the benzyl group play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison: 1-Benzyl-3-bromopyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different substitution and reaction patterns. Additionally, the bromine atom’s reactivity can be advantageous in certain synthetic applications, making this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-benzyl-3-bromopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDALTJHKFDANJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444100
Record name 1-Benzyl-3-bromopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77868-84-9
Record name 3-Bromo-1-(phenylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77868-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-bromopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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